molecular formula C19H18N2O3S B5169218 Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate

Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate

Cat. No.: B5169218
M. Wt: 354.4 g/mol
InChI Key: DLZPRCBPBTYBOT-UHFFFAOYSA-N
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Description

Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate typically involves the condensation of 2-aminobenzenethiol with ethyl 3-phenyl-2-oxopropanoate under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods not only reduce reaction times but also improve yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-ylamino)-2-benzyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-24-18(23)14(12-13-8-4-3-5-9-13)17(22)21-19-20-15-10-6-7-11-16(15)25-19/h3-11,14H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZPRCBPBTYBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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